4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile
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Overview
Description
This compound is a small molecule with the chemical formula C18H19N5O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a hydroxymethyl group, an imidazo[1,2-B]pyridazin-3-Yl group, and a benzonitrile group . The hydroxymethyl group consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) .Scientific Research Applications
Pharmacological Research: Targeting Kinase Inhibition
This compound has been identified as an experimental molecule with potential pharmacological applications. It is known to interact with Death-associated protein kinase 3 in humans . This suggests its use in the development of kinase inhibitors, which are crucial in the treatment of diseases where kinases play a regulatory role, such as cancer, inflammatory disorders, and neurodegenerative diseases.
Cardiovascular Research: Antiplatelet and Antihypertensive Properties
Compounds with pyridazinone derivatives have shown antiplatelet and antihypertensive properties . This compound could be explored for its cardiovascular benefits, particularly in the development of new treatments for hypertension and the prevention of thrombosis.
Agricultural Chemistry: Herbicidal and Pesticidal Applications
Pyridazinone derivatives are also known for their herbicidal and pesticidal activities . This compound could be synthesized and tested for its effectiveness in controlling weeds and pests in agricultural settings.
Mechanism of Action
Target of Action
The primary target of this compound is Death-associated protein kinase 3 . This protein plays a crucial role in cellular processes such as apoptosis and autophagy.
Mode of Action
It is known to interact with its target protein, potentially influencing its function and leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
properties
IUPAC Name |
4-[6-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]imidazo[1,2-b]pyridazin-3-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12(2)15(11-24)21-17-7-8-18-20-10-16(23(18)22-17)14-5-3-13(9-19)4-6-14/h3-8,10,12,15,24H,11H2,1-2H3,(H,21,22)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZVJEKKNHOFNB-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C#N)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C#N)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile |
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